tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 3-bromo-4-formyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a formyl group attached to the indole ring
Mechanism of Action
Target of Action
Tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to therapeutic effects .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known for their broad-spectrum biological activities , suggesting that they can have various effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate typically involves the bromination of a suitable indole precursor followed by formylation and esterification. One common method starts with the bromination of 3-formylindole using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 3-bromo-4-formylindole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-4-formyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted indoles, carboxylic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-bromo-4-formyl-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
- tert-Butyl 3-formyl-1H-indole-1-carboxylate
- tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate
- tert-Butyl 4-formyl-1H-indole-1-carboxylate
Uniqueness: tert-Butyl 3-bromo-4-formyl-1H-indole-1-carboxylate is unique due to the specific positioning of the bromine and formyl groups on the indole ring. This unique structure can lead to distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 3-bromo-4-formylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-10(15)12-9(8-17)5-4-6-11(12)16/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTUNHJGXRGWHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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